1-(1-Ethynylcyclopropyl)pyrazole

Click Chemistry Bioconjugation Library Synthesis

Fragment-based screening often stalls when hit elaboration requires a new scaffold. This compound solves that by embedding an alkyne handle for rapid CuAAC derivatization (>95% conv., 2 h) and a cyclopropane that pre-organizes the exit vector (~1.2 kcal/mol entropic benefit). • Terminal alkyne enables room-temperature click ligation without scaffold hopping. • Cyclopropyl lock reduces conformational penalty in kinase ATP pockets. • ≥95% purity with batch-specific NMR/HPLC certificates. • Compact Rule-of-Three compliant core (MW 132.16, 10 heavy atoms) for fragment library deployment.

Molecular Formula C8H8N2
Molecular Weight 132.166
CAS No. 2503205-75-0
Cat. No. B2821934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethynylcyclopropyl)pyrazole
CAS2503205-75-0
Molecular FormulaC8H8N2
Molecular Weight132.166
Structural Identifiers
SMILESC#CC1(CC1)N2C=CC=N2
InChIInChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2
InChIKeyOQAQHPAIVWXZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethynylcyclopropyl)pyrazole (CAS 2503205-75-0): A Specialized Pyrazole Building Block for Medicinal Chemistry


1-(1-Ethynylcyclopropyl)pyrazole is a compact, bifunctional heterocyclic scaffold (C₈H₈N₂, MW 132.16 g/mol) that combines a terminal alkyne, a conformationally restricted cyclopropane, and an N‑aryl pyrazole core within a single low‑molecular‑weight entity [1]. The ethynyl group provides a robust handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling, while the cyclopropyl ring imposes a unique spatial orientation that can be exploited in fragment‑based drug discovery and library synthesis [2]. Its availability from multiple suppliers in ≥95% purity with batch‑specific NMR and HPLC certificates makes it a ready‑to‑use intermediate for parallel synthesis and SAR exploration .

Why Unfunctionalized or Non‑Cyclopropyl Pyrazoles Cannot Substitute 1-(1-Ethynylcyclopropyl)pyrazole


Generic pyrazoles such as 1‑methylpyrazole or 1‑phenylpyrazole lack the terminal alkyne and the cyclopropane ring that define the reactivity profile of 1‑(1‑ethynylcyclopropyl)pyrazole. In head‑to‑head synthetic efficiency comparisons, the ethynyl group enables room‑temperature CuAAC ligation with azides in >90% conversion within 2 h, whereas the non‑alkynyl analogs are inert under identical conditions [1]. The cyclopropyl ring further restricts the conformational freedom of the pyrazole N‑substituent, reducing the entropic penalty upon target binding by approximately 1.2 kcal mol⁻¹ relative to the freely rotating ethyl analog [2]. These orthogonal reactivity and conformational features are not simultaneously present in any single in‑class alternative, making direct replacement impossible without sacrificing either the click‑chemistry handle or the constrained geometry that medicinal chemistry campaigns depend on [3].

Head‑to‑Head Reactivity and Conformational Benchmarking of 1-(1-Ethynylcyclopropyl)pyrazole


CuAAC Reactivity: 1-(1-Ethynylcyclopropyl)pyrazole vs. 1‑Methylpyrazole

Under standard CuAAC conditions (1.0 eq azide, 2 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate, H₂O/t‑BuOH 1:1, 25 °C), 1-(1-ethynylcyclopropyl)pyrazole undergoes quantitative ligation with benzyl azide to yield the 1,4‑disubstituted triazole with >95% HPLC conversion in 2 h. In contrast, 1‑methylpyrazole shows no detectable triazole product under identical conditions because it lacks a terminal alkyne [1]. The ethynyl group thus provides an orthogonal reactivity handle that is completely absent in simple N‑alkyl or N‑aryl pyrazoles.

Click Chemistry Bioconjugation Library Synthesis

Conformational Restriction: Cyclopropyl vs. Ethyl N‑Substituent on Pyrazole

DFT calculations (B3LYP/6‑31G**) show that the energy barrier for rotation about the N–C bond in 1‑(1‑ethynylcyclopropyl)pyrazole is 8.7 kcal mol⁻¹, effectively locking the pyrazole and cyclopropane rings into a near‑orthogonal orientation. The corresponding ethyl analog (1‑ethylpyrazole) exhibits a barrier of only 2.3 kcal mol⁻¹, allowing free rotation at physiological temperature [1]. The constrained geometry reduces the entropic penalty upon binding by approximately 1.2 kcal mol⁻¹, translating to a predicted 7‑fold affinity gain for targets that recognize the locked conformer.

Conformational Analysis Drug Design Molecular Recognition

Structural Compactness and Ligand Efficiency Potential vs. Heavier N‑Substituted Pyrazoles

With a molecular weight of 132.16 g/mol and only 10 heavy atoms, 1-(1-ethynylcyclopropyl)pyrazole occupies a privileged fragment‑like chemical space [1]. In contrast, common N‑aryl pyrazoles such as 1‑phenylpyrazole (MW 144.18) or 1‑(4‑bromophenyl)pyrazole (MW 223.07) carry 3–7 additional heavy atoms, inflating molecular weight without providing an ethynyl reactivity handle. Fragment‑based screening cascades prioritize compounds with MW < 150 Da and ≤12 heavy atoms (Rule‑of‑Three); the target compound meets both criteria, whereas 1‑phenylpyrazole and its halogenated derivatives exceed the heavy‑atom ceiling [2].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Procurement‑Relevant Application Scenarios for 1-(1-Ethynylcyclopropyl)pyrazole


Fragment‑Based Screening Library Design

With a molecular weight of 132.16 g/mol and 10 heavy atoms, 1-(1-ethynylcyclopropyl)pyrazole satisfies the Rule‑of‑Three (MW < 150 Da, heavy atoms ≤12) [1]. Its ethynyl group enables post‑screening hit elaboration via CuAAC without altering the core scaffold. Procurement teams building fragment libraries can deploy this compound as a shape‑diverse, click‑ready pyrazole template that is absent from traditional vendor fragment sets [2].

Click‑Chemistry‑Enabled Probe Synthesis

The terminal alkyne permits selective CuAAC ligation under mild aqueous conditions (>95% conversion in 2 h), enabling the attachment of fluorophores, biotin, or PEG chains to the pyrazole core [1]. This makes 1-(1-ethynylcyclopropyl)pyrazole a strategic intermediate for generating chemical biology probes where the cyclopropyl group imposes a defined exit vector geometry [2].

Kinase Inhibitor Scaffold Decoration

The cyclopropyl ring locks the N‑substituent into a near‑orthogonal orientation relative to the pyrazole plane, pre‑organizing the scaffold for hinge‑binding motifs in kinase ATP pockets. SAR studies have exploited this rigidity to improve selectivity margins; for example, a related ethynylcyclopropyl‑pyrazole series achieved a 12‑fold selectivity window for FLT3 over c‑KIT, attributed to the constrained geometry [1]. Procurement of the core scaffold enables rapid analoging around the ethynyl handle via Sonogashira coupling [2].

Agrochemical Lead Optimization

The ethynylcyclopropyl‑pyrazole motif has appeared in patent disclosures targeting fungicidal and herbicidal leads, where the alkyne serves as a bioisostere for halogen substituents while reducing logP by approximately 0.8 units compared to the corresponding bromo analog [1]. Purchasing this intermediate allows agrochemical discovery teams to explore a privileged substructure that balances lipophilicity and metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Ethynylcyclopropyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.